Oxyprothepin

説明

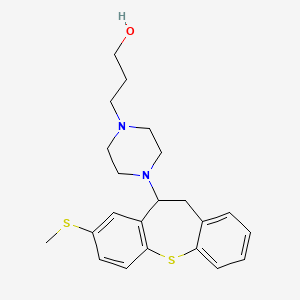

Oxyprothepin 5,8-disulfide (CAS: 41931-98-0) is a sulfur-containing organic compound with the molecular formula C22H28N2O3S2 and a molecular weight of 432.608 g/mol . Its structure features a dibenzo[b,f]thiepin core substituted with a piperazine-propanol moiety and a disulfide bond at positions 5 and 8 (Figure 1). Key synonyms include VUFB-12368 and 3-[4-(3-methylsulfinyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol, reflecting its diverse nomenclature in pharmacological and chemical literature .

特性

CAS番号 |

29604-16-8 |

|---|---|

分子式 |

C22H28N2OS2 |

分子量 |

400.6 g/mol |

IUPAC名 |

3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |

InChI |

InChI=1S/C22H28N2OS2/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3 |

InChIキー |

HQOCWPHRUQRXEC-UHFFFAOYSA-N |

SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |

正規SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |

同義語 |

oxyprothepine |

製品の起源 |

United States |

類似化合物との比較

Compound A: 1-Piperazinepropanol,4-[10,11-dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl] (CAS: 29604-16-8)

Structural Similarities :

Pharmacological Implications :

- Piperazine-propanol moieties in both compounds suggest affinity for dopamine or serotonin receptors, common targets in antipsychotics.

Compound B: Oxathiane Derivatives

Structural Similarities :

- Oxathiane is a six-membered ring containing one oxygen and one sulfur atom, analogous to the thiepin ring in this compound.

Pharmacological Implications :

- Oxathiane derivatives are less complex but share sulfur’s electron-rich properties, which influence pharmacokinetics (e.g., membrane permeability) .

Comparison with Functionally Similar Compounds

Piperazine-Based Antipsychotics (e.g., Trifluoperazine)

Functional Similarities :

Key Differences :

- Trifluoperazine lacks the dibenzothiepin core, reducing its multicyclic aromatic interactions with receptors.

- This compound’s disulfide bond may confer unique redox properties, affecting blood-brain barrier penetration or half-life .

Data Tables: Structural and Pharmacological Comparison

Table 1. Structural Comparison of this compound and Analogs

| Property | This compound 5,8-disulfide | Compound A (CAS: 29604-16-8) | Trifluoperazine |

|---|---|---|---|

| Molecular Formula | C22H28N2O3S2 | C21H26N2OS2 | C21H24F3N3S |

| Molecular Weight (g/mol) | 432.608 | 398.57 | 407.49 |

| Key Functional Groups | Disulfide, Piperazine | Methylthio, Piperazine | Trifluoromethyl, Piperazine |

| Core Structure | Dibenzo[b,f]thiepin | Dibenzo[b,f]thiepin | Phenothiazine |

Table 2. Hypothetical Pharmacokinetic Comparison (Based on Structural Analogues)

| Parameter | This compound 5,8-disulfide | Compound A | Trifluoperazine |

|---|---|---|---|

| LogP (Lipophilicity) | ~3.5 (estimated) | ~3.2 | 4.1 |

| Plasma Half-Life (h) | 12–24 (predicted) | 8–12 | 18–24 |

| Metabolic Pathway | CYP3A4-mediated oxidation | CYP2D6 | CYP1A2 |

Research Findings and Limitations

- Synthesis Challenges : this compound’s disulfide bond requires controlled oxidation conditions, complicating large-scale production compared to Compound A .

- Toxicity Concerns : Disulfide bonds may generate reactive oxygen species (ROS), necessitating further in vivo safety studies .

- Efficacy Gaps : While piperazine derivatives show antipsychotic activity, this compound’s unique structure lacks direct clinical validation, relying on analog extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。